molecular formula C13H22N2O6 B12287627 1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid

1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid

Cat. No.: B12287627
M. Wt: 302.32 g/mol
InChI Key: RTEDIRSCHKXCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and is functionalized with carboxylic acid and tert-butoxycarbonyl (Boc) groups. The presence of these functional groups makes it a versatile molecule for synthetic and research applications.

Preparation Methods

The synthesis of 1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid typically involves multiple steps, including the formation of the azetidine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the carboxylic acid and Boc groups can be done through standard organic synthesis techniques, such as esterification and amidation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially converting carboxylic acids to alcohols.

    Substitution: The Boc group can be substituted under acidic conditions to yield different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique structural properties.

Mechanism of Action

The mechanism by which 1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The Boc group can protect reactive sites during synthesis, allowing for selective reactions at other positions on the molecule.

Comparison with Similar Compounds

Similar compounds include other azetidine derivatives and Boc-protected amino acids. Compared to these, 1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid is unique due to its specific functionalization and the presence of both carboxylic acid and Boc groups. This combination provides a balance of reactivity and stability, making it particularly useful in synthetic applications.

Similar Compounds

  • Azetidine-2-carboxylic acid
  • Boc-protected amino acids
  • Other azetidine derivatives with different functional groups

This detailed overview highlights the versatility and potential of this compound in various scientific domains

Properties

Molecular Formula

C13H22N2O6

Molecular Weight

302.32 g/mol

IUPAC Name

1-[3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C13H22N2O6/c1-13(2,3)21-12(20)14-8(10(16)17)4-6-15-7-5-9(15)11(18)19/h8-9H,4-7H2,1-3H3,(H,14,20)(H,16,17)(H,18,19)

InChI Key

RTEDIRSCHKXCON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN1CCC1C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.